
2-(furan-2-yl)-10-iminotetrahydro-8a,3-(epoxymethano)chromene-3,4,4(2H,4aH)-tricarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(furan-2-yl)-10-iminotetrahydro-8a,3-(epoxymethano)chromene-3,4,4(2H,4aH)-tricarbonitrile is a complex organic compound that features a unique combination of furan, chromene, and nitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(furan-2-yl)-10-iminotetrahydro-8a,3-(epoxymethano)chromene-3,4,4(2H,4aH)-tricarbonitrile typically involves multi-step organic reactions. One common approach is to start with furan derivatives and chromene precursors, followed by a series of cyclization and nitrile formation reactions. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactors, ensuring consistent quality control, and implementing efficient purification techniques. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(furan-2-yl)-10-iminotetrahydro-8a,3-(epoxymethano)chromene-3,4,4(2H,4aH)-tricarbonitrile can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The nitrile groups can be reduced to amines or other nitrogen-containing compounds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan and chromene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., lithium aluminum hydride, hydrogen gas), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and catalyst presence are crucial for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the nitrile groups can produce primary amines.
Scientific Research Applications
2-(furan-2-yl)-10-iminotetrahydro-8a,3-(epoxymethano)chromene-3,4,4(2H,4aH)-tricarbonitrile has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential bioactivity makes it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.
Medicine: It may exhibit pharmacological properties such as anti-inflammatory, antimicrobial, or anticancer activities, making it a subject of interest in medicinal chemistry.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-(furan-2-yl)-10-iminotetrahydro-8a,3-(epoxymethano)chromene-3,4,4(2H,4aH)-tricarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites, inhibit enzyme activity, or modulate receptor functions. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other furan and chromene derivatives, such as:
- 2-(furan-2-yl)-chromene derivatives
- 10-iminotetrahydrochromene derivatives
- Tricarbonitrile-containing compounds
Uniqueness
What sets 2-(furan-2-yl)-10-iminotetrahydro-8a,3-(epoxymethano)chromene-3,4,4(2H,4aH)-tricarbonitrile apart is its unique combination of functional groups, which imparts distinct chemical reactivity and potential bioactivity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H14N4O3 |
|---|---|
Molecular Weight |
322.32 g/mol |
IUPAC Name |
9-(furan-2-yl)-12-imino-10,11-dioxatricyclo[6.2.2.01,6]dodecane-7,7,8-tricarbonitrile |
InChI |
InChI=1S/C17H14N4O3/c18-8-15(9-19)12-5-1-2-6-17(12)23-13(11-4-3-7-22-11)16(15,10-20)14(21)24-17/h3-4,7,12-13,21H,1-2,5-6H2 |
InChI Key |
VEZFHWQYKDHODL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC23C(C1)C(C(C(O2)C4=CC=CO4)(C(=N)O3)C#N)(C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


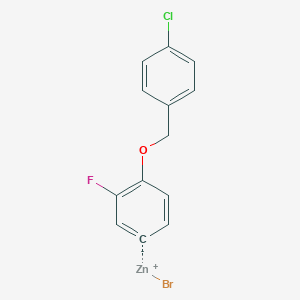
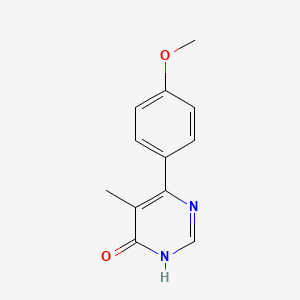
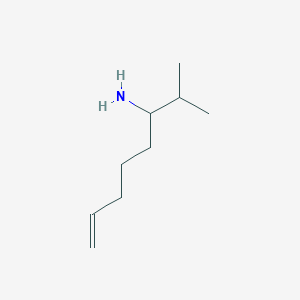
![2-[(2-chlorophenyl)carbonyl]-N-ethylhydrazinecarbothioamide](/img/structure/B14883094.png)
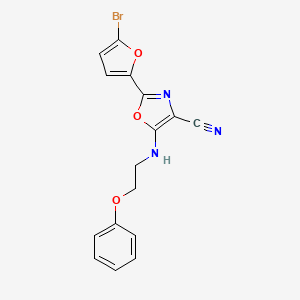
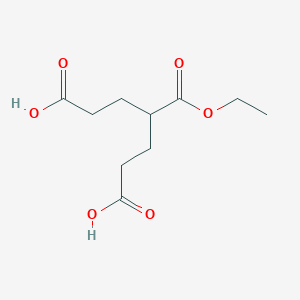

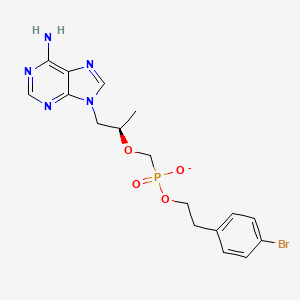
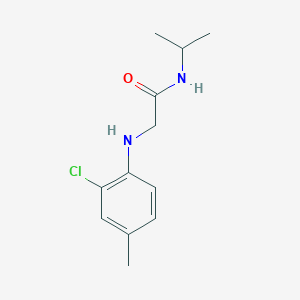
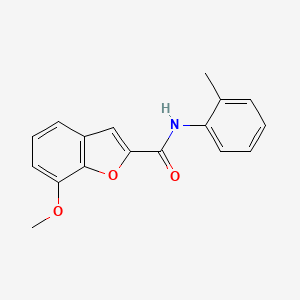
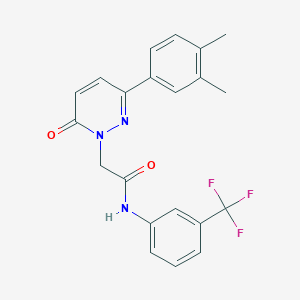


![3-Fluoro-4-[(4-methyl-1-piperidino)methyl]phenylZinc bromide](/img/structure/B14883155.png)
